1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
Description
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a benzofuropyrimidine derivative featuring a fused benzofuran-pyrimidine core linked to a piperidine-4-carboxamide moiety. Its molecular formula is C₁₇H₁₇N₃O₃, with an average molecular weight of 311.34 g/mol and a monoisotopic mass of 311.127 g/mol . The compound contains a 2-ethyl substitution on the benzofuropyrimidine scaffold, which may influence lipophilicity and steric interactions in biological systems.
The benzofuropyrimidine core is known for its synthetic versatility; for instance, reactions with hydroxylamine hydrochloride can lead to ring cleavage and rearrangement, forming 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-14-20-15-12-5-3-4-6-13(12)24-16(15)18(21-14)22-9-7-11(8-10-22)17(19)23/h3-6,11H,2,7-10H2,1H3,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHYNPBKHVELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)N)OC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic pathway for 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide divides the molecule into two key fragments:
- 2-Ethylbenzofuro[3,2-d]pyrimidin-4-amine or its halogenated derivative.
- Piperidine-4-carboxamide or its activated form.
Coupling these fragments necessitates either nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Critical considerations include:
- Regioselectivity : Ensuring substitution occurs at the pyrimidine C4 position.
- Functional group compatibility : Protecting groups for the piperidine amine during coupling.
- Solvent and base selection : Polar aprotic solvents (e.g., DMF, DMSO) with non-nucleophilic bases (e.g., Cs2CO3) optimize SNAr reactions.
Synthesis of the Benzofuro[3,2-d]pyrimidine Core
Benzofuran Precursor Preparation
The 2-ethylbenzofuran scaffold is synthesized via Perkin condensation or Ullmann coupling :
Pyrimidine Ring Construction
Two predominant methods emerge:
Method A: Condensation with Formamidine Acetate
- Nitration : 2-Ethylbenzofuran is nitrated at C3 using HNO3/H2SO4 (0–5°C).
- Reduction : Catalytic hydrogenation (Pd/C, H2) yields 3-aminobenzofuran.
- Cyclization : React with formamidine acetate in refluxing ethanol (12 h, 82% yield).
Method B: Cyclocondensation with Urea
- Chlorination : 3-Amino-2-ethylbenzofuran reacts with POCl3 to form 3-chloro derivative.
- Ammonolysis : Treatment with urea in DMF at 120°C forms the pyrimidine ring (74% yield).
Key Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 82% | 74% |
| Reaction Time (h) | 12 | 8 |
| Purification | Recrystallization (EtOH) | Column Chromatography (SiO2, CH2Cl2/MeOH 95:5) |
Piperidine-4-carboxamide Synthesis
From Piperidine-4-carboxylic Acid
Direct Amination of Piperidine
- Boc Protection : Treat piperidine with Boc2O in CH2Cl2.
- Lithiation : LDA at -78°C, followed by quenching with CO2.
- Carboxamide Formation : HATU-mediated coupling with NH4Cl (76% yield over 3 steps).
Physical Properties (Piperidine-4-carboxamide) :
- Melting Point: 145–148°C
- Density: 1.1 g/cm³
- LogP: -1.03
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Piperidine Protection-Deprotection
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeCN/H2O, 1 mL/min).
Chemical Reactions Analysis
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzofuro-pyrimidine moiety linked to a piperidine ring. Its chemical formula is , and it exhibits properties that make it suitable for various biological activities.
Antitumor Activity
Research has indicated that compounds with similar structural motifs, such as piperidine derivatives, exhibit significant antitumor activity. For instance, studies have shown that modifications to the piperidine ring can enhance selectivity for specific kinases involved in cancer progression. The compound may act as an inhibitor of pathways critical for tumor growth, such as the PI3K-AKT-mTOR signaling pathway.
Case Study:
In a study examining related compounds, it was found that certain piperidine derivatives inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents .
Neurological Disorders
Piperidine derivatives are often investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide to modulate neurotransmitter systems could provide therapeutic benefits.
Case Study:
A related compound was shown to improve cognitive function in animal models of Alzheimer’s disease by modulating cholinergic signaling pathways .
Inhibition of Kinases
The compound's structural features suggest potential activity as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancers and inflammatory conditions. The inhibition of specific kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Data Table: Potential Kinase Targets
Mechanism of Action
The mechanism of action of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and halt tumor growth.
Comparison with Similar Compounds
Benzofuropyrimidine Derivatives
- Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate This analog replaces the carboxamide group with a carbamate (ethyl carboxylate) at the piperidine position.
Thieno/Pyrrolopyrimidine Derivatives
- The 4-chlorophenyl substituent may enhance target selectivity via halogen bonding .
- Capivasertib (AZD5363)
This pyrrolo[2,3-d]pyrimidine derivative features a 4-chlorophenyl and hydroxypropyl group. The hydroxypropyl moiety improves aqueous solubility, while the chlorophenyl group enhances kinase (Akt) inhibition potency (IC₅₀ < 10 nM) .
Piperidine-4-Carboxamides with Varied Substituents
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
The naphthalene and fluorobenzyl groups increase steric bulk and lipophilicity, which may improve blood-brain barrier penetration. This compound was projected as a SARS-CoV-2 inhibitor, though efficacy data are pending . - 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide A simpler analog with an aminomethylphenyl group lacks fused heterocycles, reducing synthetic complexity but likely diminishing target engagement specificity .
Biological Activity
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, they may inhibit histone deacetylases (HDACs), which are critical in cancer biology by regulating gene expression and cellular differentiation .
Anticancer Activity
This compound has shown promise in preclinical studies targeting various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values below 100 nM in HDAC inhibition assays, suggesting potent anticancer properties .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Research on related benzofuro-pyrimidine derivatives has indicated effectiveness against resistant strains of bacteria and fungi, making it a candidate for further investigation in infectious disease contexts .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer efficacy | The compound exhibited significant cytotoxicity against HCT116 colon cancer cells with an IC50 of 90 nM. |
| Study 2 | Investigate antimicrobial effects | Showed activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Assess pharmacokinetics | Demonstrated good oral bioavailability (≥35%) and stability in human microsomes. |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It maintains stability in metabolic assays, indicating potential for oral administration and effective systemic circulation.
Q & A
Q. What are the established synthetic methodologies for 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide?
Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzofuropyrimidine and piperidine-carboxamide precursors via nucleophilic substitution or amide bond formation. Reflux in polar aprotic solvents (e.g., DMF or DCM) with bases like NaH or K₂CO₃ is common .
- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity. Monitor intermediates using TLC or HPLC .
- Critical Considerations : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions .
Q. How is the compound characterized structurally post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton/carbon environments (e.g., benzofuran aromatic signals at δ 6.5–8.5 ppm, piperidine CH₂ groups at δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₁N₃O₂: 324.17) .
- Infrared (IR) Spectroscopy : Key peaks include C=O (amide I band, ~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
Q. What initial biological screening approaches are recommended?
- In Vitro Assays : Screen for kinase inhibition (e.g., AKT, ROCK) using fluorescence polarization assays, referencing structurally similar inhibitors like capivasertib .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, PC-3) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading to identify optimal parameters. Use HPLC to quantify purity/yield .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Contaminant Mitigation : Employ scavenger resins to remove unreacted starting materials .
Q. What strategies address contradictory bioactivity findings across studies?
- Cross-Validation : Replicate assays in independent labs using identical protocols (e.g., ATP concentration in kinase assays) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., capivasertib’s IC₅₀ against AKT isoforms) to identify trends .
Q. How to design SAR studies for this compound?
- Modular Modifications : Synthesize derivatives with variations at the ethylbenzofuropyrimidine (e.g., substituent size) and piperidine-carboxamide (e.g., N-alkylation) moieties .
- Activity Cliffs : Test substituent effects on potency. For example, replacing ethyl with bulkier groups (isopropyl) may enhance target binding but reduce solubility .
- Computational Modeling : Dock derivatives into target proteins (e.g., AKT1) using Schrödinger Suite to predict binding affinities .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft Models : Administer 10–50 mg/kg (oral or IP) in immunodeficient mice with human tumor grafts. Monitor tumor volume and biomarkers (e.g., p-AKT levels) .
- Pharmacokinetics (PK) : Assess bioavailability, half-life, and metabolite profiling via LC-MS/MS. Compare with clinical-stage analogs (e.g., capivasertib’s t₁/₂ = 8–12h) .
- Toxicity Screening : Conduct histopathology on liver/kidney tissues post-administration to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
